N-(4-Piperidylmethyl)cyclopropanamine Dihydrochloride
Description
N-(4-Piperidylmethyl)cyclopropanamine Dihydrochloride is a synthetic organic compound featuring a piperidine ring linked to a cyclopropanamine moiety via a methylene bridge, with two hydrochloric acid molecules forming its dihydrochloride salt. The cyclopropane ring introduces steric strain, which may influence binding affinity and metabolic stability.
Properties
Molecular Formula |
C9H20Cl2N2 |
|---|---|
Molecular Weight |
227.17 g/mol |
IUPAC Name |
N-(piperidin-4-ylmethyl)cyclopropanamine;dihydrochloride |
InChI |
InChI=1S/C9H18N2.2ClH/c1-2-9(1)11-7-8-3-5-10-6-4-8;;/h8-11H,1-7H2;2*1H |
InChI Key |
BEJXLFNNACCZKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2CCNCC2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Piperidylmethyl)cyclopropanamine Dihydrochloride typically involves the reaction of 4-piperidylmethylamine with cyclopropanecarboxylic acid, followed by the formation of the dihydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-Piperidylmethyl)cyclopropanamine Dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
Synthesis and Chemical Properties
N-(4-Piperidylmethyl)cyclopropanamine dihydrochloride can be synthesized through various methods involving cyclopropanation reactions and piperidine derivatives. The synthesis typically involves the reaction of cyclopropyl amines with piperidine derivatives under controlled conditions to yield the desired dihydrochloride salt form.
Chemical Structure:
- Molecular Formula: CHClN
- Molecular Weight: 223.15 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to piperidine derivatives, including this compound. These compounds exhibit promising antiproliferative effects against various cancer cell lines, including:
- HCT116 (colon cancer)
- MCF7 (breast cancer)
- A431 (skin/squamous cancer)
The mechanism of action is believed to involve the inhibition of topoisomerase IIα, an enzyme critical for DNA replication and repair. This inhibition leads to increased apoptosis in cancer cells, making these compounds potential candidates for further development as anticancer agents .
Neurological Applications
The piperidine structure is known for its activity in the central nervous system. Compounds like this compound may have applications in treating neurological disorders due to their ability to interact with neurotransmitter systems. Research indicates that similar piperidine derivatives can modulate dopaminergic and serotonergic pathways, offering potential therapeutic benefits for conditions such as depression and anxiety .
Treatment of Malaria
Although not directly tested, the structural similarities between this compound and other known antimalarial agents suggest potential applications in malaria treatment. Research on related compounds has shown efficacy against Plasmodium species by targeting dihydroorotate dehydrogenase (DHODH), a validated target for malaria therapy .
Cardiovascular Health
Piperidine derivatives have been studied for their cardiovascular protective effects, particularly in managing hypertension and other cardiovascular diseases. The modulation of vascular smooth muscle function and anti-inflammatory properties observed in some piperidine compounds may extend to this compound, warranting further investigation into its cardiovascular applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(4-Piperidylmethyl)cyclopropanamine Dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
The compound is compared to structurally or functionally related piperidine and cyclopropane derivatives, focusing on molecular properties, applications, and safety profiles.
Structural and Functional Analogues
Loperamide Hydrochloride (C₂₉H₃₃ClN₂O₂·HCl)
- Key Features : A piperidinebutanamide derivative with a 4-chlorophenyl group and hydroxyl substituent.
- Applications : Clinically used as an antidiarrheal agent targeting μ-opioid receptors in the gastrointestinal tract .
- Regulatory Standards : USP41 specifies a purity range of 98.0–102.0% for pharmaceutical use .
- Differentiation : Unlike the target compound, Loperamide’s bulky aromatic groups and extended carbon chain enhance receptor specificity but reduce metabolic flexibility.
N-[(2-Nitrophenyl)methyl]cyclopropanamine
- Key Features : Cyclopropanamine linked to a nitro-substituted benzyl group.
- Safety Profile: No significant hazards reported, though toxicity data remain incomplete .
4-(Diphenylmethoxy)piperidine Hydrochloride
- Key Features : Piperidine core modified with a diphenylmethoxy substituent.
- Environmental Impact: Limited ecological data available; regulatory documentation lacks toxicity assessments .
- Differentiation : The diphenylmethoxy group increases hydrophobicity, likely reducing aqueous solubility compared to the target compound’s cyclopropane moiety.
N-(4-Bromobenzyl)cyclopropanamine Hydrochloride
- Key Features : Cyclopropanamine attached to a brominated benzyl group.
- Differentiation : Bromine’s electronegativity may enhance halogen bonding interactions, a feature absent in the target compound.
Comparative Data Table
Research Findings
- Structural Impact on Solubility : The dihydrochloride salt form of the target compound likely enhances aqueous solubility compared to neutral analogs like N-[(2-Nitrophenyl)methyl]cyclopropanamine .
- Pharmacological Potential: Piperidine derivatives with aromatic groups (e.g., Loperamide) exhibit receptor-specific activity, whereas the target compound’s cyclopropane group may favor novel binding modes .
Biological Activity
N-(4-Piperidylmethyl)cyclopropanamine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is characterized by its piperidine ring, which is known for contributing to various pharmacological effects. The cyclopropane moiety adds unique steric and electronic properties that may influence the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have shown that piperidine derivatives exhibit significant antimicrobial properties. For instance, a study on hydrazides of heterocyclic amines demonstrated that certain piperidinyl compounds displayed antibacterial activity against strains like Escherichia coli and Staphylococcus aureus . The structure-activity relationship indicated that modifications in the linker length between the piperidine and hydrazide groups affected antimicrobial potency.
| Compound | Antimicrobial Activity (MIC) | Target Strains |
|---|---|---|
| This compound | TBD | TBD |
| 2-(N-piperidinyl)acetic acid hydrazide | 4 µg/mL | S. aureus |
| 2-methyl-3-(N-piperidinyl)propanacid hydrazide | 2 µg/mL | E. coli |
Anti-inflammatory Properties
Piperidine derivatives have also been evaluated for their anti-inflammatory effects. A series of diarylidene-N-methyl-4-piperidone derivatives demonstrated significant inhibition of inflammatory markers in activated macrophages, suggesting that compounds with similar piperidine structures may have potential as anti-inflammatory agents .
Case Studies
- In Vivo Studies : In vivo assessments revealed that certain piperidine derivatives exhibited low acute toxicity (LD50 ranging from 520 to 5750 mg/kg), indicating a favorable safety profile compared to conventional antibiotics .
- Comparative Analysis : A comparative study of various piperidine derivatives highlighted the enhanced bioavailability and reduced toxicity of compounds like this compound when compared to standard treatments .
Structure-Activity Relationship (SAR)
The SAR studies conducted on piperidine derivatives suggest that modifications to the core structure can significantly impact biological activity. For example:
- Linker Length : Increasing the length of the linker between the piperidine and functional groups generally resulted in decreased antimicrobial activity.
- Substituent Effects : The presence of electron-donating or withdrawing groups on the piperidine ring can modulate both potency and selectivity towards specific biological targets.
Q & A
Q. How to address conflicting reports on the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Replicate reactions under controlled conditions (solvent polarity, temperature, nucleophile strength). Use 19F NMR (if fluorinated nucleophiles) or kinetic studies to track reaction progress. Computational modeling (DFT) can predict transition states and explain discrepancies in observed reactivity .
Q. What steps validate conflicting cytotoxicity results in cell-based assays?
- Methodological Answer : Standardize cell lines (e.g., HEK293 vs. HepG2), culture conditions (serum concentration, passage number), and exposure times (24–72 hrs). Include positive controls (e.g., cisplatin) and measure viability via MTT and ATP assays. Verify results with flow cytometry (apoptosis/necrosis markers) to rule out assay-specific artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
